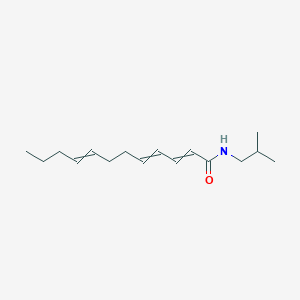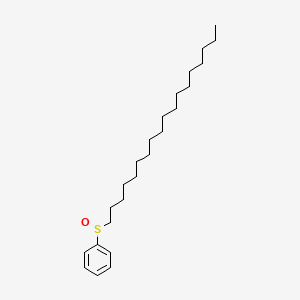![molecular formula C11H18NP B14308697 2-[2-(tert-Butylphosphanyl)ethyl]pyridine CAS No. 113848-89-8](/img/structure/B14308697.png)
2-[2-(tert-Butylphosphanyl)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(tert-Butylphosphanyl)ethyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a phosphanyl group
Métodos De Preparación
The synthesis of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
2-[2-(tert-Butylphosphanyl)ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(tert-Butylphosphanyl)ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s coordination complexes are investigated for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
Comparación Con Compuestos Similares
Similar compounds to 2-[2-(tert-Butylphosphanyl)ethyl]pyridine include:
2-(Di-tert-butylphosphino)ethylamine: This compound also features a phosphanyl group and is used in similar applications.
tert-Butylthiol: While not a direct analog, it shares the tert-butyl group and is used in different chemical reactions.
This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and coordination properties.
Propiedades
Número CAS |
113848-89-8 |
|---|---|
Fórmula molecular |
C11H18NP |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
tert-butyl(2-pyridin-2-ylethyl)phosphane |
InChI |
InChI=1S/C11H18NP/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h4-6,8,13H,7,9H2,1-3H3 |
Clave InChI |
MVZIQGMXFMMBEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)PCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
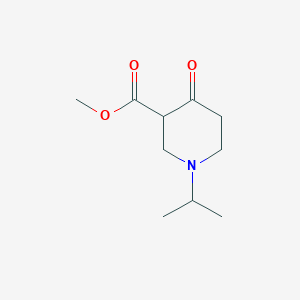

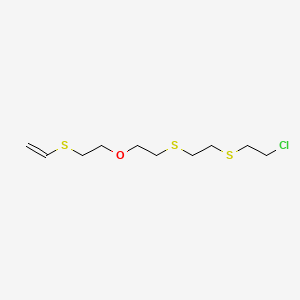
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
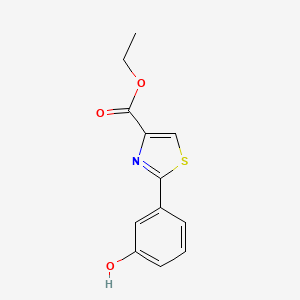
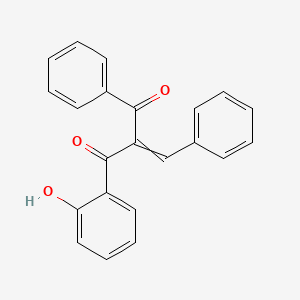
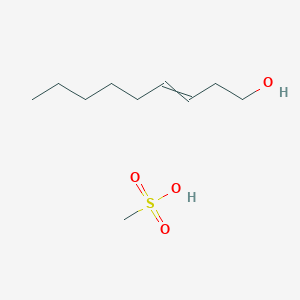
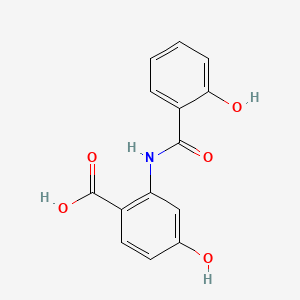
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
